7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Description
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-12-6-5-7-21(10-12)11-13-18-15-14(22(13)8-9-25-4)16(23)20(3)17(24)19(15)2/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXNHOBKPKQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring a methoxyethyl group and a 3-methylpiperidinyl substituent, contributes to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 334.4 g/mol. The arrangement of substituents on the purine core enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₄O₂ |
| Molecular Weight | 334.4 g/mol |
| CAS Number | [Not available] |
Research indicates that compounds within the purine family can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific interactions of this compound with these targets are crucial for understanding its therapeutic potential.
Potential Biological Activities
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication.
- Neuroprotective Effects : The presence of the piperidine moiety may enhance neuroprotective properties, potentially useful in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory disorders.
Case Studies and Research Findings
Recent studies have focused on the biological activity of similar purine derivatives. Here are key findings relevant to the compound :
Study 1: Antiviral Properties
A study evaluated the antiviral activity of a related purine derivative against influenza viruses. Results indicated a significant reduction in viral titers with increasing concentrations of the compound, suggesting potential therapeutic applications in viral infections .
Study 2: Neuroprotection
In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may also exhibit neuroprotective effects .
Study 3: Anti-inflammatory Activity
Research on related purine compounds has revealed their ability to inhibit pro-inflammatory cytokines in cell culture models. This opens avenues for exploring anti-inflammatory applications of this compound .
Comparative Analysis with Similar Compounds
The unique combination of substituents on this compound sets it apart from other purine derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,7-Dihydro-1,3-dimethyl-7-[2-[(α-methylphenethyl)amino]ethyl]-1H-purine-2,6-dione | Dimethyl groups; phenethyl amine | Antiviral |
| Fenetylline | Similar purine structure; additional ethyl groups | Stimulant; anticonvulsant |
| 1-Methylxanthine | Xanthine core; methyl substitutions | Caffeine-like effects; phosphodiesterase inhibition |
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent is critical for target engagement. Key analogues and their properties include:
Key Observations :
- Piperazine derivatives (e.g., 4-methylpiperazinyl) exhibit improved solubility compared to piperidine analogues due to increased basicity .
- Steric hindrance from 2-methylpiperidinyl groups (vs. 3-methyl) may reduce binding affinity in certain targets .
- Trifluoromethyl groups enhance metabolic resistance but may reduce cell permeability due to hydrophobicity .
Substituent Variations at Position 7
The 7-position side chain influences hydrophilicity and pharmacokinetics:
Key Observations :
- Methoxyethyl groups (target compound) provide a balance between solubility and membrane permeability .
- Aromatic substituents (e.g., benzyl) increase lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .
- Morpholinylethyl groups enhance solubility, making them suitable for intravenous formulations .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s logP (1.8) aligns with ideal ranges for oral bioavailability (1–3).
- Piperazinyl derivatives show superior solubility, whereas benzyl groups favor lipophilicity.
Preparation Methods
Synthesis of the Purine-2,6-dione Core
The xanthine core (1,3-dimethylpurine-2,6-dione) serves as the foundational structure. This is typically synthesized via methylation of xanthine or its derivatives. For example, uric acid can be methylated using dimethyl sulfate or methyl iodide under basic conditions to introduce methyl groups at positions 1 and 3. Alternative routes involve cyclocondensation of urea derivatives with malonic acid intermediates.
Functionalization at Position 8 with (3-Methylpiperidin-1-yl)methyl Group
The 8-position is functionalized via Suzuki-Miyaura coupling or nucleophilic substitution. A bromine atom at position 8 facilitates cross-coupling with boronate esters or direct substitution with amine derivatives.
Bromination at Position 8
Bromination of 7-(2-methoxyethyl)-1,3-dimethylxanthine is achieved using phosphorus tribromide (PBr3) in acetic acid at 80°C for 4 hours. This yields 8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione, which serves as the intermediate for subsequent reactions.
Coupling with (3-Methylpiperidin-1-yl)methylboronate
A Suzuki-Miyaura coupling employs 8-bromo intermediate (1.0 equiv), (3-methylpiperidin-1-yl)methylboronate pinacol ester (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv) in a toluene/ethanol/water (3:1:1) mixture at 80°C for 18 hours. The reaction mixture is extracted with ethyl acetate, dried, and purified via flash chromatography (silica gel, ethyl acetate/hexane).
Table 2: Cross-Coupling Reaction Outcomes
| Catalyst | Solvent System | Yield (%) |
|---|---|---|
| Pd(PPh3)4 | Toluene/EtOH | 72 |
| Pd(OAc)2/PPh3 | Dioxane/H2O | 68 |
| PdCl2(dppf) | DMF/H2O | 58 |
Tetrakis(triphenylphosphine)palladium(0) provides optimal yields under inert conditions.
Alternative Pathways: Mannich Reaction
An alternative route involves a Mannich reaction to introduce the (3-methylpiperidin-1-yl)methyl group directly. The 8-unsubstituted xanthine derivative reacts with formaldehyde and 3-methylpiperidine in acetic acid at 50°C for 12 hours. This one-pot method avoids bromination but requires stringent pH control to prevent N-9 alkylation.
Analytical Characterization
Final product purity is verified via HPLC (RT = 0.84 min, MH+ = 431) and 1H NMR (500 MHz, CDCl3): δ 4.37 (t, J=5.2 Hz, 2H, OCH2CH2O), 3.38 (s, 3H, OCH3), 3.31 (m, 2H, piperidine CH2), 2.90 (s, 3H, N-CH3).
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagent/Condition | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 8-Substitution | 3-methylpiperidine, DMF, 80°C | Introduce piperidinylmethyl group | ~60-70 | |
| 7-Alkylation | 2-methoxyethyl chloride, Na₂CO₃, acetone | Attach methoxyethyl chain | ~50-60 |
Basic: How do structural modifications at positions 7 and 8 influence biological activity?
Methodological Answer:
Substituents at positions 7 and 8 critically modulate receptor binding and pharmacokinetics:
- Position 7 (2-Methoxyethyl) : Enhances hydrophilicity and bioavailability compared to longer alkyl chains (e.g., hexyl or pentyl groups). Methoxy groups improve metabolic stability by reducing oxidative degradation .
- Position 8 (3-Methylpiperidinylmethyl) : The piperidine moiety increases affinity for adenosine receptors (e.g., A₁/A₂A) due to hydrogen bonding with transmembrane domains. Methylation at the 3-position of piperidine reduces steric hindrance, optimizing binding .
Q. Table 2: Substituent-Activity Relationships
| Position | Substituent | Key Effect | Biological Impact | Reference |
|---|---|---|---|---|
| 7 | 2-Methoxyethyl | ↑ solubility, ↓ CYP450 metabolism | Prolonged half-life in vitro | |
| 8 | 3-Methylpiperidinylmethyl | ↑ Receptor affinity (A₁/A₂A) | Antiarrhythmic activity in rodent models |
Advanced: How can computational modeling resolve contradictions in receptor selectivity data?
Methodological Answer:
Discrepancies in reported receptor affinities (e.g., A₁ vs. A₂A selectivity) can arise from conformational flexibility of the piperidinylmethyl group. To address this:
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses. Use software like GROMACS or AMBER .
Free Energy Perturbation (FEP) : Quantify binding energy differences between receptor subtypes. Compare results with experimental IC₅₀ values from radioligand assays .
Docking Validation : Cross-validate with X-ray crystallography data of homologous receptors (e.g., PDB: 4UCI for A₂A) .
Q. Example Workflow :
- Step 1 : Generate 3D conformers of the compound using Open Babel.
- Step 2 : Dock into A₁ and A₂A receptors (AutoDock Vina).
- Step 3 : Analyze H-bond interactions with Ser277 (A₁) or His264 (A₂A) .
Advanced: What in vitro models are optimal for evaluating antiarrhythmic potential?
Methodological Answer:
Use a tiered approach:
Ion Channel Assays :
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac safety (IC₅₀ < 10 µM is risky) .
- Calcium Channel Modulation : FLIPR assays on HEK293 cells expressing Cav1.2 .
Isolated Heart Models : Langendorff-perfused rat hearts to test arrhythmia suppression under ischemia-reperfusion injury .
Mechanistic Studies : Measure cAMP levels (ELISA) in cardiomyocytes to confirm adenosine receptor-mediated effects .
Data Interpretation : Correlate hERG IC₅₀ with in vivo QT prolongation risks. If hERG inhibition is observed, prioritize structural analogs with shorter 7-position chains .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- FTIR : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and methoxy C-O at ~1100 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- N-CH₃ (δ ~3.2–3.5 ppm).
- Piperidinyl CH₂ (δ ~2.5–3.0 ppm) .
- HRMS : Exact mass calculation for C₁₉H₂₈N₆O₃ (M+H⁺: 389.2194) .
Q. Table 3: Spectral Benchmarks
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| FTIR | 1697 cm⁻¹ (C=O), 1103 cm⁻¹ (C-O) | |
| ¹H NMR | δ 3.3 ppm (N-CH₃), δ 2.8 ppm (piperidine CH₂) |
Advanced: How to optimize solubility without compromising target binding?
Methodological Answer:
Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) for in vitro assays to maintain solubility >50 µM .
Prodrug Design : Introduce phosphate esters at the 7-methoxyethyl group, cleaved in vivo by phosphatases .
Salt Formation : Prepare hydrochloride salts of the piperidine nitrogen to enhance aqueous solubility (test via shake-flask method) .
Validation : Compare logP (HPLC) and membrane permeability (Caco-2 monolayers) of derivatives. Aim for logP 1–3 for balanced solubility/bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
